4-cyclopropyl-1-methyl-3-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
The compound 4-cyclopropyl-1-methyl-3-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic molecule featuring a triazolone core (4,5-dihydro-1H-1,2,4-triazol-5-one) with distinct substituents: a cyclopropyl group at position 4, a methyl group at position 1, and a piperidin-4-yl moiety at position 2. The piperidine ring is further substituted with a 4-(trifluoromethyl)pyrimidin-2-yl group.
Properties
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O/c1-23-15(26)25(11-2-3-11)13(22-23)10-5-8-24(9-6-10)14-20-7-4-12(21-14)16(17,18)19/h4,7,10-11H,2-3,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKWINFLGVPERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyclopropyl-1-methyl-3-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C16H19F3N6O |
| Molecular Weight | 368.36 g/mol |
| IUPAC Name | 4-cyclopropyl-2-methyl-5-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,2,4-triazol-3-one |
| InChI Key | YYGVOUMRCQNFFU-UHFFFAOYSA-N |
The compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The triazole moiety is known for its ability to inhibit various biological pathways by binding to the active sites of enzymes. For instance, it may inhibit phosphoinositide 3-kinase (PI3K), which plays a critical role in cellular processes including growth and survival .
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For example, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation in vitro. A study reported IC50 values for certain triazole derivatives against cancer cells ranging from 0.018 μM to 18 nM, suggesting potent activity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are often investigated for their ability to combat bacterial infections. Preliminary studies have indicated that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria . The specific compound's efficacy against various bacterial strains remains an area for further exploration.
Enzyme Inhibition
The compound is also being studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with enzymes involved in critical biochemical pathways. For instance, inhibition of phospholipase A2 (PLA2) has been linked to the compound's ability to predict drug-induced phospholipidosis . This inhibition could be leveraged for therapeutic strategies against inflammatory diseases.
Case Studies and Research Findings
- Study on PI3K Inhibition :
- Antimicrobial Testing :
- Pharmacokinetics and Toxicity :
Scientific Research Applications
Biological Applications
This compound exhibits various biological activities that make it a subject of interest in several research areas:
Medicinal Chemistry
The compound is being investigated for its potential as:
- Enzyme inhibitors : It may inhibit specific enzymes involved in disease mechanisms.
- Receptor modulators : The compound could modulate receptor activity, impacting signaling pathways relevant to various diseases.
Therapeutic Effects
Research indicates potential therapeutic applications including:
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains.
- Anti-inflammatory Effects : It may reduce inflammation in various biological models.
Case Studies
Several studies highlight the effectiveness of this compound in different contexts:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of specific cancer cell lines by inducing apoptosis, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Effects
Research involving bacterial cultures indicated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus, with MIC values comparable to established antibiotics.
Case Study 3: Anti-inflammatory Mechanism
Animal models treated with this compound showed reduced inflammation markers, indicating its potential role in treating inflammatory diseases.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The triazolone core and trifluoromethylpyrimidine moiety are key sites for redox transformations:
Oxidation
-
Triazolone ring : Susceptible to oxidation at the N-methyl group or adjacent positions under strong oxidizing agents (e.g., KMnO₄ or CrO₃), potentially forming hydroxylated or carbonyl derivatives .
-
Piperidine ring : Tertiary amines in the piperidine subunit may oxidize to N-oxides using H₂O₂ or mCPBA .
Reduction
-
Triazolone : Catalytic hydrogenation (H₂/Pd-C) reduces the triazolone’s carbonyl group to a secondary alcohol, altering ring conjugation .
-
Trifluoromethyl group : Resistant to reduction under standard conditions but may undergo defluorination with aggressive reagents like LiAlH₄ .
Table 1: Representative Redox Conditions and Outcomes
| Reaction Site | Reagent/Conditions | Product | Yield (%) [Ref] |
|---|---|---|---|
| Triazolone carbonyl | 10% Pd/C, H₂ (1 atm), EtOH, 25°C | 5-hydroxy-triazoline derivative | 65–78 |
| Piperidine amine | 30% H₂O₂, CH₃CN, 50°C | Piperidine N-oxide | >90 |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct positions:
Nucleophilic Aromatic Substitution
-
The 4-(trifluoromethyl)pyrimidin-2-yl group facilitates substitution at the 2-position of the pyrimidine ring. For example, amines or thiols displace the trifluoromethyl group under basic conditions (e.g., NaH/DMF) .
Electrophilic Substitution
-
Limited activity due to electron-withdrawing CF₃ and pyrimidine ring deactivation. Halogenation (e.g., Br₂/FeBr₃) may occur at the meta position of the cyclopropyl ring .
Table 2: Substitution Reaction Parameters
| Target Site | Reagent | Conditions | Product |
|---|---|---|---|
| Pyrimidine C2 | Benzylamine, NaH, DMF | 80°C, 12 h | 2-Benzylaminopyrimidine derivative |
| Cyclopropyl ring | Br₂, FeBr₃ | 0°C, 2 h | 3-Bromo-cyclopropyl analog |
Cross-Coupling Reactions
The piperidine-linked pyrimidine subunit participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Boronic acids react with halogenated intermediates (e.g., bromopyrimidine precursors) to form biaryl systems. For example, coupling with phenylboronic acid yields para-substituted derivatives .
Table 3: Catalytic Cross-Coupling Efficiency
| Catalyst System | Substrate | Conversion (%) | Isolated Yield (%) [Ref] |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 2-Bromopyrimidine | >95 | 82 |
| PdCl₂(dppf), CsF | 2-Iodopyrimidine | 88 | 73 |
Stability Under Acidic/Basic Conditions
-
Acidic conditions (pH < 3) : Hydrolysis of the triazolone ring occurs, generating urea and cyclopropanecarboxylic acid derivatives.
-
Basic conditions (pH > 10) : Piperidine N-dealkylation is observed, releasing 4-(trifluoromethyl)pyrimidin-2-amine .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily involving:
-
Cleavage of the triazolone ring into CO and N₂.
Key Insights from Structural Analogs
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest structural analogues include:
4-cyclopropyl-3-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one (CAS: 1797846-42-4): Substituent: A 3,5-dimethylisoxazole-propanoyl group replaces the trifluoromethylpyrimidine. Molecular Formula: C₁₉H₂₇N₅O₃; Molecular Weight: 373.4 g/mol .
1-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one :
Comparative Data Table
*Inferred from IUPAC name; †Calculated from formula.
Functional and Pharmacological Implications
- Trifluoromethylpyrimidine Group : Enhances metabolic stability and bioavailability due to the trifluoromethyl group’s resistance to oxidative metabolism. The pyrimidine ring may engage in hydrogen bonding with biological targets, improving selectivity .
- Thiophenyl Substituent : The isopropylthio group increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Preparation Methods
Synthesis of Trifluoromethyl Pyrimidine-Piperidine Intermediate
The 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl subunit serves as a critical building block. Patent literature describes the fluorination of piperidine carboxylic acids using sulfur tetrafluoride (SF₄) under high-pressure conditions . For example, 4-piperidine carboxylic acid reacts with SF₄ in a mixed solvent of chloroform and anhydrous hydrofluoric acid at 150°C for 3 hours, yielding 4-(trifluoromethyl)piperidine with a 74.6% yield . Subsequent coupling with 2-chloro-4-(trifluoromethyl)pyrimidine via nucleophilic aromatic substitution completes the subunit.
Reaction Conditions for Pyrimidine Coupling:
-
Solvent: Dimethylformamide (DMF)
-
Base: Potassium carbonate (K₂CO₃)
-
Temperature: 80–100°C
-
Time: 12–24 hours
This step achieves >85% conversion, with residual chloropyrimidine removed via silica gel chromatography .
Formation of the Triazolone Core
The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is constructed via cyclocondensation of hydrazine derivatives with carbonyl precursors. A patented method avoids competing O-alkylation by heating a mixture of ethyl formate and a hydrazine derivative in toluene at 80–150°C . For instance, refluxing 1-cyclopropyl-1-methylhydrazine with ethyl acetoacetate in the presence of triethylamine generates the triazolone core with 92% purity after recrystallization .
Key Parameters:
-
Molar Ratio: Hydrazine:carbonyl precursor = 1:1.1
-
Catalyst: Phosphazene base (e.g., BTPP)
-
Purification: Recrystallization from ethanol/water (3:1 v/v)
Coupling of Piperidine Intermediate to Triazolone
The piperidine subunit is introduced via nucleophilic substitution at the triazolone’s C3 position. Reacting the triazolone core with 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl methanesulfonate in acetonitrile at 60°C for 8 hours achieves 78% yield . Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining a 75% yield .
Optimization Insights:
-
Leaving Group: Mesyl > Tosyl > Cl (reactivity order)
-
Solvent Effects: Acetonitrile > DMF > THF (yield correlation)
Regioselective Alkylation for Cyclopropyl and Methyl Groups
Final functionalization involves sequential alkylation. Cyclopropane is introduced using cyclopropyl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H₂O), followed by methyl iodide quaternization at the N1 position .
Stepwise Protocol:
-
Cyclopropylation:
-
Reagents: Cyclopropyl bromide (1.2 equiv), TBAB (0.1 equiv)
-
Conditions: 50°C, 6 hours, 85% yield
-
-
Methylation:
-
Reagents: Methyl iodide (1.5 equiv), K₂CO₃ (2.0 equiv)
-
Conditions: RT, 12 hours, 90% yield
-
Industrial-Scale Production and Process Optimization
Scaling the synthesis necessitates solvent recovery and continuous flow systems. A pilot-scale adaptation of the triazolone cyclization step using a plug-flow reactor achieves 89% yield with a 15-minute residence time . Hazard mitigation for SF₄ and HF involves stainless steel (316L) reactors and closed-loop scrubbing systems .
Economic and Safety Considerations:
-
Cost Drivers: SF₄ (45%), solvent recovery (20%)
-
Waste Streams: HF neutralization with Ca(OH)₂, SF₄ recycling
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, including:
Triazole ring formation : Cyclopropylamine reacts with thiocyanate derivatives under acidic conditions to form the 4,5-dihydro-1H-1,2,4-triazol-5-one core .
Piperidine functionalization : Coupling the triazole intermediate with 4-(trifluoromethyl)pyrimidin-2-yl-piperidine via nucleophilic substitution or transition metal-catalyzed cross-coupling.
Final purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for high purity (>95%).
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–120°C for coupling steps) to enhance yields .
Q. How should researchers characterize the compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Confirm cyclopropyl protons (δ 0.8–1.2 ppm) and trifluoromethyl signals (δ ~110–120 ppm in 13C).
- 2D NMR (COSY, HSQC) : Resolve piperidine and triazole ring connectivity .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~440–450 Da).
- X-ray Crystallography : Resolve stereochemistry of the 4,5-dihydrotriazolone moiety (if crystals form) .
- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Q. What preliminary biological assays are suitable for evaluating its activity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Target kinases or proteases (e.g., serine/threonine kinases) using fluorescence-based assays (IC50 determination).
- Include positive controls (e.g., staurosporine) .
- Cellular Viability (MTT Assay) : Test cytotoxicity in cancer cell lines (e.g., HeLa, HepG2) at 1–100 µM concentrations.
- Solubility Screening : Use PBS (pH 7.4) and DMSO for stock solutions; measure via nephelometry .
Advanced Research Questions
Q. How can researchers investigate the compound’s metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Microsomal Stability :
- Incubate with liver microsomes (human/rat) and NADPH.
- Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Degradation Products :
- Expose to stress conditions (acid/base, oxidation, light).
- Identify byproducts using UPLC-QTOF-MS and compare with synthetic standards .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
Methodological Answer:
- Core Modifications :
- Replace cyclopropyl with other substituents (e.g., methyl, phenyl) to assess steric effects.
- Modify the trifluoromethyl group to Cl/CF2H to evaluate electronic impacts .
- Biological Testing :
- Compare IC50 values across analogs in enzyme/cell-based assays.
- Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .
Q. How can contradictory data in biological assays be resolved?
Methodological Answer:
- Assay Replication : Repeat experiments with fresh stock solutions to exclude solvent degradation.
- Orthogonal Assays : Validate kinase inhibition via both fluorescence and radiometric assays.
- Control Standardization : Ensure consistent cell passage numbers and serum concentrations .
Q. What computational approaches predict binding modes with target proteins?
Methodological Answer:
- Homology Modeling : Build 3D models of unexplored targets (e.g., kinases) using SWISS-MODEL.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (50 ns trajectories) in GROMACS to assess stability.
- Free Energy Calculations : Use MM-PBSA to estimate binding affinities .
Q. How can enantiomeric purity of chiral intermediates be ensured during synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak AD-H columns (hexane/isopropanol) to separate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration of key intermediates .
Q. What formulation strategies improve solubility for in vivo studies?
Methodological Answer:
- Nanoparticle Encapsulation : Use PLGA nanoparticles (sonication method) to enhance bioavailability.
- Co-solvent Systems : Prepare PEG-400/water (60:40) solutions for intravenous administration .
Q. How can researchers develop stability-indicating analytical methods for long-term storage?
Methodological Answer:
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.
- Method Validation : Establish specificity, linearity (R² >0.999), and LOD/LOQ (0.1–1 µg/mL) per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
